molecular formula C8H16O4 B1337026 Fumaraldehyde bis(dimethyl acetal) CAS No. 6068-62-8

Fumaraldehyde bis(dimethyl acetal)

Cat. No. B1337026
CAS RN: 6068-62-8
M. Wt: 176.21 g/mol
InChI Key: ZFGVCDSFRAMNMT-AATRIKPKSA-N
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Description

Synthesis Analysis

Fumaraldehyde bis(dimethyl acetal) may be used in the syntheses of C20-carotene and crocetin or descrocetin esters . It may also be used in the preparation of fumaraldehyde dimethylacetal (FDMA) by partial acid hydrolysis .


Molecular Structure Analysis

The linear formula of Fumaraldehyde bis(dimethyl acetal) is (CH3O)2CHCH=CHCH(OCH3)2 . It has a molecular weight of 176.21 .


Chemical Reactions Analysis

Fumaraldehyde bis(dimethyl acetal) is a starting material for preparing the unstable mono-acetal, a versatile building block . It is also used in the synthesis of chiral cyclic N,O-acetals employed in asymmetric reactions .


Physical And Chemical Properties Analysis

Fumaraldehyde bis(dimethyl acetal) has a refractive index of n20/D 1.428 (lit.) . It has a boiling point of 100-103 °C/15 mmHg (lit.) and a density of 1.01 g/mL at 25 °C (lit.) .

Scientific Research Applications

(CH3O)2CHCH=CHCH(OCH3)2 (CH_3O)_2CHCH=CHCH(OCH_3)_2 (CH3​O)2​CHCH=CHCH(OCH3​)2​

, is a versatile chemical compound used in various scientific research applications. Below is a comprehensive analysis of six unique applications, each detailed in its own section.

Synthesis of Chiral Cyclic N,O-Acetals

Fumaraldehyde bis(dimethyl acetal) serves as a starting material for synthesizing chiral cyclic N,O-acetals. These acetals are employed in asymmetric reactions, which are crucial for producing compounds with specific chirality—a key aspect in pharmaceutical research for creating drugs with targeted effects and reduced side effects .

Preparation of Fumaraldehyde Dimethylacetal (FDMA)

By partial acid hydrolysis, fumaraldehyde bis(dimethyl acetal) can be converted into fumaraldehyde dimethylacetal (FDMA). FDMA is a valuable intermediate in organic synthesis, particularly in the preparation of other complex molecules .

Carotenoid Synthesis

This compound is used in the synthesis of carotenoids, such as C20-carotene. Carotenoids are important organic pigments that have various applications in food additives, cosmetics, and pharmaceuticals due to their antioxidant properties .

Crocetin and Descrocetin Esters Production

Fumaraldehyde bis(dimethyl acetal) is instrumental in the production of crocetin and descrocetin esters. These compounds are significant in the study of natural dyes and have potential applications in developing colorants that are safe for consumption .

Fatty Acid Methyl Ester (FAME) Analysis

In the field of analytical chemistry, fumaraldehyde bis(dimethyl acetal) is used in the preparation of standards for fatty acid methyl ester (FAME) analysis. FAME analysis is essential for determining the composition of fats and oils in foodstuffs and other biological samples .

Material Safety and Handling Research

Research into the safety and handling of chemicals also utilizes fumaraldehyde bis(dimethyl acetal). Its properties, such as causing skin and eye irritation, are studied to develop better safety protocols and handling procedures in laboratories and industrial settings .

Safety and Hazards

Fumaraldehyde bis(dimethyl acetal) is classified as a combustible liquid and causes skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

(E)-1,1,4,4-tetramethoxybut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-9-7(10-2)5-6-8(11-3)12-4/h5-8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGVCDSFRAMNMT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=CC(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(/C=C/C(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70421182
Record name Fumaraldehyde bis(dimethyl acetal)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fumaraldehyde bis(dimethyl acetal)

CAS RN

6068-62-8
Record name Fumaraldehyde bis(dimethyl acetal)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-1,1,4,4-tetramethoxybut-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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